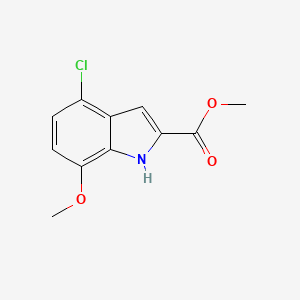

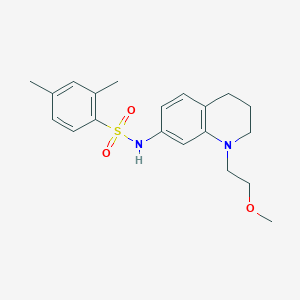

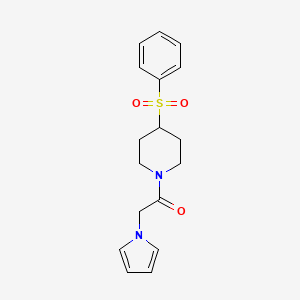

3-(1-(4-Isopropoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-(4-Isopropoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione, commonly known as IPI-504, is a small molecule inhibitor of Hsp90 (Heat shock protein 90). Hsp90 is a chaperone protein that plays a crucial role in the folding, stability, and activation of various client proteins, including oncogenic proteins, transcription factors, and signaling molecules. IPI-504 has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and infectious diseases.

Scientific Research Applications

IPI-504 has been extensively studied for its potential applications in cancer therapy. Hsp90 is overexpressed in many cancer cells and plays a critical role in the stabilization and activation of oncogenic proteins. Inhibition of Hsp90 by IPI-504 leads to the degradation of these client proteins and the induction of apoptosis in cancer cells. Preclinical studies have shown that IPI-504 has potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and leukemia. Clinical trials have also shown promising results in patients with advanced solid tumors and hematologic malignancies.

Besides cancer therapy, IPI-504 has also been studied for its potential applications in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Hsp90 plays a critical role in the folding and stability of several proteins involved in the pathogenesis of these diseases. Inhibition of Hsp90 by IPI-504 leads to the degradation of these proteins and the prevention of their aggregation and toxicity. Preclinical studies have shown that IPI-504 has neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

IPI-504 has also been studied for its potential applications in infectious diseases, such as HIV and hepatitis C virus (HCV) infections. Hsp90 plays a critical role in the replication and assembly of these viruses. Inhibition of Hsp90 by IPI-504 leads to the inhibition of viral replication and the prevention of viral escape from the host immune system. Preclinical studies have shown that IPI-504 has antiviral activity against HIV and HCV.

Mechanism of Action

IPI-504 binds to the ATP-binding site of Hsp90 and inhibits its ATPase activity. This leads to the stabilization of the ADP-bound conformation of Hsp90, which is less capable of binding to client proteins. This, in turn, leads to the degradation of these client proteins by the ubiquitin-proteasome system. IPI-504 also induces the expression of Hsp70, another chaperone protein that plays a role in the degradation of misfolded proteins.

Biochemical and Physiological Effects

IPI-504 has several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, the modulation of the immune system, and the prevention of protein aggregation and toxicity. These effects are mediated by the degradation of various client proteins of Hsp90, including oncogenic proteins, transcription factors, and signaling molecules.

Advantages and Limitations for Lab Experiments

IPI-504 has several advantages for lab experiments, including its potency, selectivity, and availability. IPI-504 has been extensively studied in preclinical and clinical settings and has been shown to have potent and selective activity against Hsp90. IPI-504 is also commercially available from several vendors. However, IPI-504 has some limitations for lab experiments, including its solubility, stability, and toxicity. IPI-504 is poorly soluble in water and requires the use of organic solvents or surfactants for its formulation. IPI-504 is also unstable under acidic conditions and requires careful handling and storage. IPI-504 has also been shown to have some toxic effects on normal cells, including cardiotoxicity and hepatotoxicity.

Future Directions

IPI-504 has several potential future directions, including the development of new analogs, the combination with other anticancer agents, and the exploration of new therapeutic applications. Several new analogs of IPI-504 have been developed to improve its potency, selectivity, and pharmacokinetic properties. The combination of IPI-504 with other anticancer agents, such as chemotherapy, radiation therapy, and immunotherapy, has also been explored to enhance its antitumor activity and overcome drug resistance. The exploration of new therapeutic applications of IPI-504, such as autoimmune diseases, metabolic disorders, and genetic disorders, is also an exciting area of research. The continued research on IPI-504 and its analogs is expected to provide new insights into the role of Hsp90 in health and disease and to lead to the development of new therapies for various diseases.

Conclusion

In conclusion, 3-(1-(4-Isopropoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione, or IPI-504, is a small molecule inhibitor of Hsp90 that has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and infectious diseases. IPI-504 binds to the ATP-binding site of Hsp90 and inhibits its ATPase activity, leading to the degradation of various client proteins of Hsp90. IPI-504 has several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune system. IPI-504 has several advantages for lab experiments, including its potency, selectivity, and availability, but also some limitations, including its solubility, stability, and toxicity. The future directions of IPI-504 include the development of new analogs, the combination with other anticancer agents, and the exploration of new therapeutic applications.

Synthesis Methods

The synthesis of IPI-504 involves several steps, including the protection of the piperidine amine, the formation of the imidazolidine-2,4-dione ring, and the deprotection of the piperidine amine. The detailed synthesis method is beyond the scope of this paper. However, it is worth mentioning that several synthetic routes have been developed to improve the yield, purity, and scalability of IPI-504.

properties

IUPAC Name |

3-[1-(4-propan-2-yloxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-12(2)25-15-5-3-13(4-6-15)17(23)20-9-7-14(8-10-20)21-16(22)11-19-18(21)24/h3-6,12,14H,7-11H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQHGSXUVUCSCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2903336.png)

![3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2903352.png)

![2-(8-isopropyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2903354.png)

![3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2903355.png)

![2-Isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B2903357.png)